molecular formula C8H4BrF3N2 B1412113 6-Bromo-2-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227579-99-8

6-Bromo-2-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No. B1412113
M. Wt: 265.03 g/mol
InChI Key: MBKAUGJPYQLNFV-UHFFFAOYSA-N
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Description

The compound “6-Bromo-2-(trifluoromethyl)pyridine” is a type of organoheterocyclic compound . It’s a part of the broader family of pyridines, which are aromatic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “6-Bromo-2-(trifluoromethyl)pyridine-3-acetonitrile” were not found, trifluoromethylpyridines are often used as intermediates in the synthesis of various agrochemical and pharmaceutical products .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-Bromo-6-(trifluoromethyl)pyridine”, is represented by the InChI code 1S/C6H3BrF3N/c7-5-3-1-2-4 (11-5)6 (8,9)10/h1-3H . This indicates the presence of bromine, fluorine, and nitrogen atoms in the compound.


Physical And Chemical Properties Analysis

A similar compound, “2-Bromo-6-(trifluoromethyl)pyridine”, has a melting point between 45.0-54.0°C and appears as a white to pale yellow solid . Another related compound, “3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine”, has a density of 1.7961 g/mL at 25°C .

Safety And Hazards

The compound “2-Bromo-6-(trifluoromethyl)pyridine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines are increasingly important in the agrochemical, pharmaceutical, and functional materials fields. The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-[6-bromo-2-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-1-5(3-4-13)7(14-6)8(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKAUGJPYQLNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(trifluoromethyl)pyridine-3-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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